molecular formula C20H14N2O2S2 B2766152 (3,4-Diamino-5-benzoylthieno[2,3-b]thiophen-2-yl)(phenyl)methanone CAS No. 3686-10-0

(3,4-Diamino-5-benzoylthieno[2,3-b]thiophen-2-yl)(phenyl)methanone

Cat. No. B2766152
CAS RN: 3686-10-0
M. Wt: 378.46
InChI Key: UUORUNXCJNOQKI-UHFFFAOYSA-N
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Description

“(3,4-Diamino-5-benzoylthieno[2,3-b]thiophen-2-yl)(phenyl)methanone” is a chemical compound . It is part of a class of heterocyclic compounds that have shown interesting applications in the field of medicinal chemistry .

Scientific Research Applications

Enhancement of Adenosine A1 Receptor Agonism

One application involves the enhancement of adenosine A1 receptor agonism through the use of 2-amino-benzoylthiophene derivatives. These compounds have been shown to allosterically enhance the adenosine A(1) receptor agonist binding, providing insights into the thermodynamic mechanisms of agonist affinity at human adenosine A(1) receptors (Dalpiaz et al., 2002).

Organic Ligands and Nucleophilic Reactions

Another research area focuses on the synthesis of organic ligands through reactions with N-nucleophiles. This includes the preparation of various substituted thiophenes and their applications in creating novel organic materials with potential for further functionalization (Kabirifard et al., 2020).

Polymer Solar Cells

There is also significant interest in the enhancement of polymer solar cell efficiency through solvent treatment involving similar compounds. This research demonstrates the potential of these materials in improving the photovoltaic properties of solar cells, indicating a pathway towards more efficient renewable energy technologies (Zhou et al., 2013).

Computational and Theoretical Studies

Moreover, the synthesis and characterization of novel compounds with structural similarities have been the subject of computational and theoretical studies. These studies aim to understand the properties and potential applications of these compounds, including their antibacterial activities and their roles in various chemical reactions (Shahana & Yardily, 2020).

Novel Synthesis Approaches

Research on novel synthesis methods for producing compounds with similar structures highlights the ongoing exploration of more efficient and versatile chemical processes. This includes developing new routes for synthesizing benzoxazine derivatives with potential anti-stress oxidative properties, showcasing the broad applicability of these compounds in medicinal chemistry and beyond (Largeron & Fleury, 1998).

properties

IUPAC Name

(3,4-diamino-5-benzoylthieno[2,3-b]thiophen-2-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2S2/c21-14-13-15(22)19(17(24)12-9-5-2-6-10-12)26-20(13)25-18(14)16(23)11-7-3-1-4-8-11/h1-10H,21-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUORUNXCJNOQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)SC(=C3N)C(=O)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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